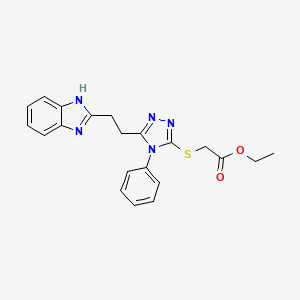

Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester

Descripción

This compound is a 1,2,4-triazole derivative featuring a benzimidazole moiety linked via an ethyl chain to the triazole core. The triazole ring is substituted at position 4 with a phenyl group and at position 3 with a thioether bridge connecting to an ethyl acetate ester. Such structural complexity is designed to enhance biological activity, particularly in antimicrobial and anticancer applications, leveraging the known pharmacological profiles of benzimidazole (DNA interaction) and 1,2,4-triazole (enzyme inhibition) scaffolds .

Propiedades

Número CAS |

38911-89-6 |

|---|---|

Fórmula molecular |

C21H21N5O2S |

Peso molecular |

407.5 g/mol |

Nombre IUPAC |

ethyl 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C21H21N5O2S/c1-2-28-20(27)14-29-21-25-24-19(26(21)15-8-4-3-5-9-15)13-12-18-22-16-10-6-7-11-17(16)23-18/h3-11H,2,12-14H2,1H3,(H,22,23) |

Clave InChI |

IJADJCLZZNQISU-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCC3=NC4=CC=CC=C4N3 |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The preparation typically involves the following key steps:

- Formation of the benzimidazole moiety through condensation reactions involving o-phenylenediamine derivatives.

- Construction of the 1,2,4-triazole ring via cyclization reactions of thiosemicarbazide derivatives or hydrazine hydrate with appropriate precursors.

- Introduction of the thioether linkage by reaction of the triazole thiol with ethyl chloroacetate or related alkylating agents to form the ethyl ester.

Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is also reported as an efficient method for constructing 1,2,3-triazoles, which can be adapted for 1,2,4-triazole synthesis under specific conditions, facilitating mild and selective ring formation.

Detailed Preparation Steps and Reaction Conditions

The synthesis can be exemplified by analogous procedures reported for related heterocyclic compounds involving 1,2,4-triazole and benzimidazole rings:

These steps illustrate the typical approach to synthesizing the ethyl ester of acetic acid linked via a thioether to a triazole ring, which is further substituted with benzimidazol-2-yl ethyl groups.

Reaction Mechanisms and Analytical Characterization

- The initial formation of thiadiazole and triazole rings proceeds via nucleophilic attack of hydrazine derivatives on carbon disulfide and subsequent cyclization.

- Alkylation reactions involve nucleophilic substitution on ethyl chloroacetate by thiol groups to form thioester linkages.

- FTIR spectra confirm functional groups: carbonyl ester groups show strong absorption near 1740 cm⁻¹; disappearance of S-H and N-H bands indicates successful substitution.

- ^1H NMR spectra show characteristic signals for ethyl groups (triplets near δ 1.2 ppm for CH₃, quartets near δ 4.1 ppm for CH₂) and methylene groups adjacent to sulfur (singlets near δ 4.2 ppm).

Summary Table of Key Spectral Data

| Compound Stage | FTIR Key Bands (cm⁻¹) | ^1H NMR Signals (ppm) | Notes |

|---|---|---|---|

| 2,5-bis(thioethylacetate) | 1741 (C=O ester), 2987 & 2939 (CH₂), 1165 & 1199 (C-O-C) | 1.16-1.21 (CH₃, t), 4.09-4.16 (CH₂, q), 4.21 (SCH₂, s) | Ester formation confirmed, S-H absent |

| Thioacetohydrazide derivative | 3319 (N-H), 3292-3269 (NH₂), 1693 (C=O amide) | Not specified | Conversion from ester to amide confirmed |

| Final triazole thioester | 1740 (ester C=O), characteristic triazole bands | Not specified | Cyclization and alkylation complete |

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The benzimidazole and triazole rings can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or triazole rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The structural components of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester suggest several potential medicinal applications:

- Antimicrobial Activity : Compounds containing benzimidazole and triazole moieties are known for their antimicrobial properties. Research indicates that derivatives of this compound may exhibit significant activity against various pathogens.

- Anticancer Properties : Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The benzimidazole component may enhance this effect through additional mechanisms.

Agricultural Chemistry

The compound's unique structure may also find applications in agricultural chemistry:

- Fungicides : The triazole group is commonly found in fungicides. Research into the efficacy of this compound as a fungicide could lead to the development of new agricultural products that are effective against fungal pathogens.

Biochemical Research

The interaction studies of this compound with biological systems are crucial for understanding its mechanism of action:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its potential therapeutic uses.

Synthesis and Industrial Applications

The synthesis of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester typically involves multi-step organic reactions. This includes:

- Formation of the benzimidazole core.

- Introduction of the triazole ring through cyclization reactions.

- Esterification to produce the final ethyl ester form.

Optimizing these synthetic routes can enhance yield and purity for industrial applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several derivatives of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Efficacy

Research focused on the anticancer effects of triazole derivatives revealed that compounds similar to acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester exhibited cytotoxic effects on cancer cell lines. This study highlighted the need for further investigation into its mechanism of action and therapeutic potential.

Mecanismo De Acción

The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester involves its interaction with specific molecular targets. The benzimidazole and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several 1,2,4-triazole derivatives, differing in substituents and linked heterocycles. Key analogues include:

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity : The ethyl ester group in the target compound enhances lipophilicity compared to carboxylic acid analogues (e.g., 2-{[5-cyclopropyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, ), which may improve bioavailability .

- Molecular Weight: The target compound (~415 g/mol) falls within the acceptable range for drug-likeness, unlike bulkier derivatives like the benzoisoquinolinylpropyl analogue (500.57 g/mol, ), which may face pharmacokinetic challenges .

Actividad Biológica

Acetic acid, specifically the compound ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester , is a complex organic molecule that has garnered attention for its potential biological activities. This compound is characterized by the presence of benzimidazole and triazole moieties, which are known for their ability to interact with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The biological activity of this compound primarily stems from its structural components:

- Benzimidazole Ring : Known for its role in modulating enzyme activity and influencing cellular pathways.

- Triazole Moiety : This ring structure is often involved in binding interactions with biological targets, enhancing the compound's efficacy.

The mechanism of action involves binding to specific enzymes or receptors, which can either inhibit or activate various biological pathways. For instance, the interaction with carbonic anhydrase-II has been noted as a significant pathway for therapeutic effects.

Anticancer Activity

Research has indicated that derivatives of benzimidazole and triazole exhibit promising anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that triazole derivatives could inhibit key metabolic enzymes associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against various pathogens. For example, derivatives containing the benzimidazole ring have been reported to exhibit strong activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Research indicates that it exhibits considerable free radical scavenging ability, which is essential for preventing oxidative stress-related damage in cells. The antioxidant activity was compared favorably against standard antioxidants like ascorbic acid .

Study on Carbonic Anhydrase Inhibition

A relevant study focused on the inhibition of carbonic anhydrase-II by triazole derivatives. The synthesized compounds showed IC50 values ranging from 13.8 to 35.7 µM, indicating moderate to significant inhibitory potential against this enzyme. The molecular docking studies revealed that these compounds effectively bind to the active site of carbonic anhydrase-II .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 9a | 13.8 | Potent inhibitor |

| 9b | 25.1 | Moderate activity |

| 9c | 21.5 | Moderate activity |

| 9d | 20.7 | Moderate activity |

| 9e | 18.1 | Potent inhibitor |

| 9f | 26.6 | Moderate activity |

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various benzimidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, outperforming standard antibiotics like chloramphenicol .

Q & A

How can the yield of the target compound be optimized during the alkylation of 1,2,4-triazole derivatives?

Methodological Answer:

To optimize alkylation, key parameters include:

- Reaction Time: Prolonged reflux (e.g., 5 hours post-sodium activation) ensures complete substitution .

- Solvent Choice: Absolute ethanol facilitates nucleophilic substitution due to its polarity and compatibility with sodium .

- Stoichiometry: Equimolar ratios of ethyl bromoacetate to triazole intermediates minimize side products .

- Purification: Recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) improves purity .

- Alternative Alkylation Methods: Microwave-assisted or phase-transfer catalysis can reduce reaction times and improve efficiency compared to conventional reflux .

What spectroscopic and analytical methods are most effective for confirming the structure of the compound and its derivatives?

Methodological Answer:

A multi-technique approach is critical:

- IR Spectroscopy: Identifies thioether (C-S, ~600–700 cm⁻¹) and ester carbonyl (C=O, ~1700–1750 cm⁻¹) functional groups .

- NMR (¹H/¹³C): Assigns proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm) and confirms ester linkage (δ 4.1–4.3 ppm for -OCH₂CH₃) .

- Elemental Analysis: Validates empirical formulas with ≤0.3% deviation .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns .

- Chromatography (TLC/HPLC): Monitors reaction progress and purity (>95% by HPLC) .

How should researchers design experiments to evaluate the compound's antimicrobial activity?

Methodological Answer:

- In Vitro Assays: Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Control Groups: Include reference drugs (e.g., fluconazole for fungi) and solvent controls (DMSO ≤1% v/v) .

- Structure-Activity Relationship (SAR): Compare analogs with varying substituents (e.g., methoxy vs. phenyl groups) to identify pharmacophores .

- Mechanistic Studies: Pair MIC assays with time-kill curves or membrane permeability tests (e.g., propidium iodide uptake) .

What methodologies are employed to prepare salts of the thioacetic acid derivatives?

Methodological Answer:

- Metal Salts: React thioacetic acids with metal sulfates (e.g., FeSO₄, ZnSO₄) in aqueous ethanol at 1:0.5 molar ratios, followed by filtration and recrystallization .

- Organic Salts: Use piperidine or morpholine in ethanol (1:1 molar ratio) under reflux, then evaporate solvent for crystalline products .

- Characterization: Confirm salt formation via conductivity measurements, IR (loss of -OH stretch), and elemental analysis for counterion incorporation .

How can discrepancies in reported pharmacological activity across studies be resolved?

Methodological Answer:

- Variable Analysis: Control substituent effects (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethoxyphenyl) and assay conditions (pH, inoculum size) .

- Comparative Studies: Synthesize and test analogs under identical protocols to isolate structural influences .

- Computational Modeling: Use molecular docking (e.g., with fungal CYP51 or bacterial gyrase) to predict binding affinities and correlate with experimental data .

- Meta-Analysis: Aggregate data from peer-reviewed studies to identify trends or outliers .

How should stability studies be conducted to assess the compound's shelf-life under varying conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products .

- Photostability: Use ICH Q1B guidelines with UV light (320–400 nm) to assess light sensitivity .

- Solution Stability: Monitor pH-dependent hydrolysis (e.g., in PBS at pH 3.0, 7.4, 9.0) via UV-Vis spectroscopy .

- Storage Recommendations: Long-term storage at -20°C in amber vials with desiccants .

What strategies are effective for resolving structural contradictions in derivatives with similar spectral data?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

- 2D NMR (COSY, HSQC): Differentiate overlapping signals (e.g., triazole vs. benzimidazole protons) .

- Isotopic Labeling: Use ¹³C-labeled precursors to trace bond formation during synthesis .

- Comparative IR/Raman: Identify subtle differences in vibrational modes caused by substituent positioning .

How can researchers modify the compound to enhance its pharmacokinetic properties?

Methodological Answer:

- Prodrug Design: Synthesize ester or amide derivatives to improve lipophilicity (logP) and oral bioavailability .

- PEGylation: Attach polyethylene glycol chains to increase solubility and half-life .

- Metabolic Stability Assays: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis) and block them with fluorinated substituents .

- Salt Selection: Opt for sodium or potassium salts to enhance aqueous solubility for parenteral formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.